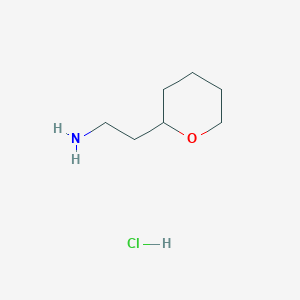

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-4-7-3-1-2-6-9-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQAPJJITJTNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592052 | |

| Record name | 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005756-81-9 | |

| Record name | 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1005756-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactions of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential reactions of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. The information presented is curated for researchers and professionals in the field of drug development, offering detailed experimental protocols, data summaries, and logical workflows to facilitate its application in the laboratory.

Introduction

The tetrahydropyran moiety is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. The incorporation of an ethylamine side chain at the 2-position of the tetrahydropyran ring provides a versatile functional handle for the construction of more complex molecular architectures. As the hydrochloride salt, 2-(tetrahydro-2H-pyran-2-yl)ethanamine is typically a stable, crystalline solid, making it convenient for storage and handling. This guide will detail a reliable synthetic route to this compound and explore its potential chemical transformations.

Synthesis of this compound

A robust and versatile method for the synthesis of this compound proceeds via a four-step sequence starting from the commercially available 2-(tetrahydro-2H-pyran-2-yl)ethanol. This route involves the conversion of the starting alcohol to a good leaving group, followed by nucleophilic substitution with an azide, reduction of the azide to the primary amine, and subsequent formation of the hydrochloride salt.

Overall Synthetic Scheme:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethyl 4-methylbenzenesulfonate

This step involves the conversion of the primary alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.

-

Reaction: To a solution of 2-(tetrahydro-2H-pyran-2-yl)ethanol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

Work-up and Purification: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1 N HCl, saturated aqueous NaHCO₃, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tosylate.

Step 2: Synthesis of 2-(2-Azidoethyl)tetrahydro-2H-pyran

The tosylate is displaced by an azide nucleophile to introduce the nitrogen functionality.

-

Reaction: A solution of 2-(tetrahydro-2H-pyran-2-yl)ethyl 4-methylbenzenesulfonate (1 eq.) and sodium azide (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) is heated at 80 °C for 12 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with water. The product is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude azide, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine

The azide is reduced to the primary amine. Two common methods for this transformation are catalytic hydrogenation and the Staudinger reaction.

-

Method A: Catalytic Hydrogenation

-

Reaction: A solution of 2-(2-azidoethyl)tetrahydro-2H-pyran (1 eq.) in methanol is hydrogenated in the presence of a catalytic amount of 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the crude amine.

-

-

Method B: Staudinger Reaction

-

Reaction: To a solution of 2-(2-azidoethyl)tetrahydro-2H-pyran (1 eq.) in a mixture of tetrahydrofuran (THF) and water is added triphenylphosphine (1.1 eq.). The reaction mixture is stirred at room temperature for 8-12 hours.

-

Work-up and Purification: The THF is removed under reduced pressure, and the residue is partitioned between diethyl ether and 1 N HCl. The aqueous layer is separated, washed with diethyl ether to remove triphenylphosphine oxide, and then basified with 2 N NaOH. The product is extracted with DCM, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the free amine.

-

Step 4: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

-

Reaction: The crude 2-(tetrahydro-2H-pyran-2-yl)ethanamine is dissolved in a suitable solvent such as diethyl ether or methanol. A solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl in methanol) is added dropwise with stirring until the precipitation of the salt is complete.

-

Work-up and Purification: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a crystalline solid.

Data Presentation

The following table summarizes the expected materials and potential yields for the synthesis of this compound. Please note that actual yields may vary depending on experimental conditions and scale.

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | 2-(Tetrahydro-2H-pyran-2-yl)ethanol | p-Toluenesulfonyl chloride, Pyridine, DCM | 2-(Tetrahydro-2H-pyran-2-yl)ethyl 4-methylbenzenesulfonate | 85-95 |

| 2 | 2-(Tetrahydro-2H-pyran-2-yl)ethyl 4-methylbenzenesulfonate | Sodium azide, DMF | 2-(2-Azidoethyl)tetrahydro-2H-pyran | 90-98 |

| 3 | 2-(2-Azidoethyl)tetrahydro-2H-pyran | H₂, Pd/C (Method A) or PPh₃, H₂O (Method B) | 2-(Tetrahydro-2H-pyran-2-yl)ethanamine | >90 |

| 4 | 2-(Tetrahydro-2H-pyran-2-yl)ethanamine | HCl | This compound | >95 |

Reactions of this compound

As a primary amine, 2-(tetrahydro-2H-pyran-2-yl)ethanamine is a versatile nucleophile and can participate in a wide range of chemical transformations. The hydrochloride salt can be used directly in some reactions or, more commonly, the free base is generated in situ or prior to the reaction by treatment with a suitable base.

General Reactivity Workflow:

Figure 2: Common reactions of 2-(tetrahydro-2H-pyran-2-yl)ethanamine.

Key Reactions and Applications

-

Amide Bond Formation: The primary amine readily reacts with a variety of acylating agents, including acyl chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent), to form stable amide bonds. This reaction is fundamental in the synthesis of a vast array of pharmaceutical compounds and complex organic molecules.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The sulfonamide functional group is a key pharmacophore in many drug classes, including antibiotics and diuretics.

-

Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form secondary or tertiary amines. This is a powerful method for introducing further diversity and modulating the physicochemical properties of a molecule.

-

N-Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. While this reaction can sometimes suffer from a lack of selectivity, it can be a useful method under controlled conditions.

The utility of this compound as a building block is evident in its potential to be incorporated into a wide range of molecular scaffolds, making it a valuable tool for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route to this compound and has explored its key chemical reactions. The versatility of this compound as a nucleophilic building block, combined with the prevalence of the tetrahydropyran motif in bioactive molecules, underscores its importance for researchers and professionals in the field of drug development and organic synthesis. The detailed protocols and workflow diagrams provided herein are intended to serve as a practical resource for the successful synthesis and application of this valuable chemical entity.

Analytical Methods for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential analytical methodologies for the characterization, quantification, and impurity profiling of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride. Due to the limited availability of specific published methods for this compound, this document outlines robust analytical strategies based on the chemical properties of the molecule, drawing from established techniques for primary alkylamines and tetrahydropyran-containing structures.

Introduction

This compound is a primary amine featuring a tetrahydropyran ring. Its analytical characterization is crucial for quality control, stability studies, and formulation development in the pharmaceutical industry. The presence of a polar primary amine group and a non-chromophoric aliphatic structure presents unique challenges for common analytical techniques. This guide details suitable methods for comprehensive analysis, including spectroscopic characterization, chromatographic separation and quantification, and impurity profiling.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of the molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the subsequent analytical steps and the desired information.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The expected signals would include multiplets for the tetrahydropyran ring protons and the ethylamine chain protons. The chemical shifts will be influenced by the solvent and the hydrochloride salt form.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule.

-

2D NMR: For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Data Presentation:

| ¹H NMR (Hypothetical in D₂O) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Tetrahydropyran Protons | 1.2 - 1.9 | m | 6H | -CH₂-CH₂-CH₂- |

| Ethylamine Protons | 2.8 - 3.2 | m | 2H | -CH₂-NH₃⁺ |

| Tetrahydropyran Proton | 3.3 - 3.6 | m | 1H | -O-CH- |

| Tetrahydropyran Protons | 3.8 - 4.1 | m | 2H | -O-CH₂- |

| ¹³C NMR (Hypothetical in D₂O) | Expected Chemical Shift (ppm) | Assignment |

| Tetrahydropyran Carbons | 22 - 35 | -CH₂-CH₂-CH₂- |

| Ethylamine Carbon | ~40 | -CH₂-NH₃⁺ |

| Tetrahydropyran Carbon | ~68 | -O-CH₂- |

| Tetrahydropyran Carbon | ~75 | -O-CH- |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or water/acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this polar compound. This can be a standalone instrument or coupled with a liquid chromatograph (LC-MS).

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion. This will yield characteristic fragment ions corresponding to the loss of the amine group or fragmentation of the tetrahydropyran ring.

Data Presentation:

| Mass Spectrometry Data | Expected m/z | Interpretation |

| [M+H]⁺ (Calculated) | C₇H₁₆NO⁺ | Protonated molecule |

| HRMS [M+H]⁺ | Exact mass for elemental composition confirmation | |

| Major Fragment Ions | Fragments from the loss of NH₃, cleavage of the ethyl chain, and opening of the tetrahydropyran ring. |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Instrumentation: A standard FT-IR spectrometer.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

| IR Absorption Bands (Hypothetical) | Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (amine salt) | 3200 - 2800 (broad) | -NH₃⁺ |

| C-H Stretch (aliphatic) | 2950 - 2850 | C-H |

| C-O Stretch (ether) | 1150 - 1050 | C-O-C |

Chromatographic Methods

Chromatographic techniques are essential for the separation, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature and lack of a strong chromophore, direct analysis by reversed-phase HPLC with UV detection is challenging. The following approaches are recommended.

This technique introduces an ion-pairing reagent to the mobile phase to enhance the retention of the charged analyte on a non-polar stationary phase.[1][2]

Experimental Protocol (Hypothetical):

-

Chromatographic System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic content.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a low wavelength (e.g., 200-210 nm) or ELSD.

-

Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.

Derivatization with a UV-active or fluorescent tag can significantly improve detection sensitivity and chromatographic performance.[3][4][5]

Experimental Protocol with FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) Derivatization (Hypothetical):

-

Derivatization:

-

To an aqueous solution of the sample, add a borate buffer (pH ~9).

-

Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile).

-

Allow the reaction to proceed for a few minutes at room temperature.

-

Quench the excess FMOC-Cl with a primary amine like glycine.

-

-

Chromatographic System: HPLC with a UV or Fluorescence detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A suitable gradient to elute the derivatized analyte.

-

Detection: UV at ~265 nm or Fluorescence (Excitation: ~265 nm, Emission: ~315 nm).

Data Presentation for HPLC Methods:

| Parameter | Ion-Pair HPLC | Pre-column Derivatization (FMOC) |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% HFBA in WaterB: Acetonitrile | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |

| Detection | UV (205 nm) or ELSD | UV (265 nm) or Fluorescence |

| Expected Retention | Dependent on gradient | Dependent on gradient |

Gas Chromatography (GC)

Direct GC analysis of the highly polar and non-volatile hydrochloride salt is not feasible. Derivatization is mandatory to increase volatility and improve peak shape.[3][6]

Experimental Protocol with Silylation (Hypothetical):

-

Derivatization:

-

Accurately weigh the sample into a reaction vial.

-

Add a suitable solvent (e.g., pyridine or acetonitrile).

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

-

-

Chromatographic System: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow.

-

Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C).

-

Injector and Detector Temperature: 250°C.

Data Presentation for GC Method:

| Parameter | GC-FID with Silylation |

| Derivatizing Agent | BSTFA + 1% TMCS |

| Column | 5% phenyl-methylpolysiloxane |

| Detector | FID |

| Expected Retention Time | Dependent on temperature program |

Impurity Profiling

Potential impurities in this compound can originate from the synthesis process or degradation.

Potential Synthesis-Related Impurities

The synthesis of the target molecule could involve several routes, each with its own set of potential impurities. A common synthetic pathway might involve the reaction of 2-(2-bromoethyl)tetrahydro-2H-pyran with ammonia.

-

Starting materials: Unreacted 2-(2-bromoethyl)tetrahydro-2H-pyran.

-

By-products: Di-substituted amine (secondary amine) and tri-substituted amine (tertiary amine) from over-alkylation of ammonia.[2]

-

Isomers: Positional isomers of the ethanamine group on the tetrahydropyran ring.

Potential Degradation Products

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1][6][7][8]

-

Hydrolytic degradation: The ether linkage in the tetrahydropyran ring could be susceptible to cleavage under strong acidic conditions.

-

Oxidative degradation: Primary amines can be susceptible to oxidation.[7] Forced oxidation can be studied using hydrogen peroxide.

-

Thermal degradation: The stability of the compound at elevated temperatures should be assessed.

-

Photolytic degradation: Exposure to UV light can induce degradation.

The HPLC methods described above, particularly the ion-pair or derivatization methods, should be capable of separating the main compound from its potential impurities and degradation products.

Method Validation

Any analytical method developed for routine use must be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. byjus.com [byjus.com]

- 3. "A Lipid Tale: Alkyl Tail Impurities in Technical-Grade Oleylamine Regu" by Erin N Lang [docs.lib.purdue.edu]

- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 7. ijrpp.com [ijrpp.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

In-depth Technical Guide: The Role of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride in Medicinal Chemistry

Introduction

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride is a heterocyclic organic compound featuring a tetrahydropyran (THP) ring linked to an ethanamine side chain. The tetrahydropyran ring is a prevalent scaffold in a multitude of natural products and has been widely exploited in medicinal chemistry as a bioisostere for various functional groups. Its favorable physicochemical properties, such as improved solubility and metabolic stability, make it an attractive moiety in drug design. The ethanamine hydrochloride portion of the molecule provides a basic nitrogen center, which is crucial for forming interactions with biological targets and for improving the aqueous solubility of parent compounds, a key consideration in drug development.

While this compound itself is primarily utilized as a building block or intermediate in organic synthesis, the structural motif of a tetrahydropyran ring connected to a side chain is a key feature in a number of biologically active molecules. This guide will explore the applications of this and closely related tetrahydropyran-containing scaffolds in medicinal chemistry, with a focus on their synthesis, biological activity, and mechanism of action in various therapeutic areas.

Core Applications in Drug Discovery

The 2-(tetrahydro-2H-pyran-2-yl)ethanamine moiety and its analogs are incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The THP ring can act as a conformationally restricted element, which can lead to higher binding affinity and selectivity for a specific biological target. Furthermore, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, further enhancing interactions with protein targets.

Synthesis of Bioactive Molecules

The synthesis of drug candidates incorporating the 2-(tetrahydro-2H-pyran-2-yl)ethanamine scaffold typically involves the coupling of the amine with a carboxylic acid or an activated derivative to form an amide bond. Alternatively, the amine can undergo reductive amination with an aldehyde or ketone to form a secondary or tertiary amine.

Experimental Protocol: General Amide Coupling Reaction

A representative experimental protocol for the synthesis of an amide derivative is as follows:

-

To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is added a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

-

The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.

-

This compound (1.1 eq.) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amide.

The following diagram illustrates the general workflow for this synthesis:

Applications in Specific Therapeutic Areas

While public domain data on specific drug candidates incorporating the exact this compound moiety is limited, the broader class of tetrahydropyran-containing molecules has shown significant promise in various therapeutic areas.

Table 1: Examples of Tetrahydropyran-Containing Bioactive Molecules

| Compound Class | Therapeutic Target | Biological Activity |

| Dapagliflozin | SGLT2 Inhibitor | Antidiabetic |

| Rimegepant | CGRP Receptor Antagonist | Anti-migraine |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) Inhibitor | Anticancer |

The inclusion of the tetrahydropyran ring in these molecules is critical for their biological activity and pharmacokinetic profile. For instance, in the case of SGLT2 inhibitors, the THP ring mimics the pyranose ring of glucose, allowing for potent and selective inhibition of the transporter.

Signaling Pathways and Mechanisms of Action

The mechanism of action of drugs containing the tetrahydropyran moiety is highly dependent on the overall structure of the molecule and its therapeutic target. For example, in the case of a BTK inhibitor like ibrutinib, the molecule covalently binds to a cysteine residue in the active site of the enzyme, leading to its irreversible inhibition. This, in turn, blocks B-cell receptor signaling, which is a key pathway for the proliferation of malignant B-cells.

The following diagram illustrates a simplified representation of the B-cell receptor signaling pathway and the point of intervention by a BTK inhibitor.

Conclusion

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential. The tetrahydropyran moiety imparts favorable physicochemical and pharmacokinetic properties to drug candidates. While the direct application of this specific compound in marketed drugs is not widely documented, the strategic use of the tetrahydropyran scaffold is a well-established principle in modern drug design, leading to the development of successful therapies for a range of diseases. Future research may uncover more direct and diverse applications of this versatile chemical entity in the ongoing quest for novel and effective medicines.

An In-depth Technical Guide to the Stability and Degradation of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a framework for assessing its stability based on its chemical structure and established principles of forced degradation studies as mandated by regulatory bodies like the ICH.[1][2][3] The experimental protocols, predicted degradation products, and quantitative data presented herein are illustrative and intended to serve as a robust starting point for stability-indicating method development and formulation studies.

Predicted Degradation Pathways

The chemical structure of this compound features a primary amine and a tetrahydropyran ring, which contains an ether linkage. These functional groups are susceptible to degradation under various stress conditions.

-

Hydrolytic Degradation: The ether linkage in the tetrahydropyran ring may be susceptible to cleavage under strong acidic conditions, potentially leading to ring-opening.

-

Oxidative Degradation: The primary amine is a potential site for oxidation, which could lead to the formation of various oxidation products.

A diagram of the predicted degradation pathways is presented below.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][3][4] The following protocols are designed to assess the stability of this compound under various stress conditions.

A general workflow for these studies is depicted below.

2.1. Acid Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid.

-

Incubation: Store the solution at 60°C.

-

Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralization: Immediately neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

-

Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

2.2. Base Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M sodium hydroxide.

-

Incubation: Store the solution at 60°C.

-

Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralization: Immediately neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

-

Analysis: Analyze the samples by HPLC.

2.3. Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL solution of this compound in a solution of 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Analysis: Analyze the samples by HPLC.

2.4. Thermal Degradation

-

Preparation: Place the solid drug substance in a stability chamber.

-

Incubation: Maintain the temperature at 70°C.

-

Sampling: Withdraw samples at 1, 3, and 7 days.

-

Analysis: Prepare a solution of the sample and analyze by HPLC.

2.5. Photolytic Degradation

-

Preparation: Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A control sample should be protected from light.

-

Analysis: Analyze the samples by HPLC.

Hypothetical Stability Data

The following tables summarize the hypothetical quantitative data from the forced degradation studies.

Table 1: Degradation of this compound under Various Stress Conditions

| Stress Condition | Duration | % Degradation of Parent Compound |

| 0.1 M HCl | 24 hours | 15.2 |

| 0.1 M NaOH | 24 hours | 5.8 |

| 3% H₂O₂ | 24 hours | 12.5 |

| Thermal (70°C) | 7 days | 8.3 |

| Photolytic | 1.2 million lux hours | 4.1 |

Table 2: Formation of Hypothetical Degradation Products

| Stress Condition | Degradation Product | % Peak Area at 24 hours |

| 0.1 M HCl | Ring-Opened Product | 13.8 |

| 0.1 M NaOH | Minor Degradant A | 4.9 |

| 3% H₂O₂ | Oxidized Amine | 11.7 |

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary technique for quantifying the parent compound and its degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would be employed for the identification and structural elucidation of the degradation products by providing molecular weight and fragmentation information.

Conclusion

This guide outlines a systematic approach to evaluating the stability and degradation of this compound. The provided protocols and hypothetical data serve as a foundation for researchers to design and execute robust stability studies. Understanding the degradation pathways and the stability profile of this compound is a critical step in its development as a potential pharmaceutical agent, ensuring its quality, safety, and efficacy.

References

An In-Depth Technical Guide to the Synthesis of 2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. Its unique structural motif, combining a tetrahydropyran ring with an ethylamine side chain, makes it a versatile intermediate for introducing this specific scaffold into larger molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in its efficient preparation and characterization.

Synthetic Pathways

The synthesis of 2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine can be effectively achieved through two primary pathways, both commencing from the common intermediate, 2-(2-bromoethyl)tetrahydropyran. These routes involve the preparation of either a nitrile or an azide intermediate, followed by a reduction step to yield the target primary amine.

A logical overview of the synthetic strategy is presented below:

Caption: Overview of the synthetic routes to the target amine.

Route 1: Synthesis via Nitrile Intermediate

This pathway involves the conversion of 2-(2-bromoethyl)tetrahydropyran to 2-(tetrahydro-2H-pyran-2-yl)acetonitrile, followed by reduction.

Step 1.1: Synthesis of 2-(2-Bromoethyl)tetrahydropyran

The initial step involves the protection of 2-bromoethanol with dihydropyran to form the tetrahydropyranyl ether.

Experimental Protocol:

To a solution of 2-bromoethanol (10.0 g, 80 mmol) in dichloromethane (400 mL) is added 3,4-dihydro-2H-pyran (10.1 g, 120 mmol) and a catalytic amount of Amberlyst-15 ion exchange resin.[1] The reaction mixture is stirred at room temperature for 18 hours. Following the reaction, the mixture is filtered through Celite to remove the resin and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation.

| Parameter | Value |

| Starting Material | 2-Bromoethanol |

| Reagent | 3,4-Dihydro-2H-pyran |

| Catalyst | Amberlyst-15 |

| Solvent | Dichloromethane |

| Reaction Time | 18 hours |

| Temperature | Room Temperature |

| Purification | Distillation |

Step 1.2: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

The bromo-intermediate is then converted to the corresponding nitrile via a nucleophilic substitution reaction with sodium cyanide.

Experimental Protocol:

A solution of 2-(2-bromoethyl)tetrahydropyran (10.0 g, 48.3 mmol) in dimethyl sulfoxide (DMSO) is treated with sodium cyanide (3.55 g, 72.5 mmol). The reaction mixture is heated and stirred, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated to afford the crude nitrile, which can be purified by distillation or chromatography.

| Parameter | Value |

| Starting Material | 2-(2-Bromoethyl)tetrahydropyran |

| Reagent | Sodium Cyanide |

| Solvent | DMSO |

| Reaction Time | Monitored by TLC |

| Temperature | Elevated |

| Purification | Distillation or Chromatography |

Step 1.3: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile to 2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine

The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile (1 equivalent) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation.

| Parameter | Value |

| Starting Material | 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile |

| Reagent | Lithium Aluminum Hydride (LAH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Time | Several hours |

| Temperature | 0 °C to Room Temperature |

| Purification | Distillation |

The workflow for the nitrile route is depicted below:

Caption: Experimental workflow for the synthesis via the nitrile intermediate.

Route 2: Synthesis via Azide Intermediate

An alternative pathway proceeds through an azide intermediate, which is subsequently reduced to the target amine.

Step 2.1: Synthesis of 2-(2-Azidoethyl)tetrahydropyran

The bromo-intermediate, prepared as described in Step 1.1, is converted to the corresponding azide.

Experimental Protocol:

To a solution of 2-(2-bromoethyl)tetrahydropyran (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), sodium azide (1.5 equivalents) is added. The mixture is heated and stirred for several hours until the reaction is complete, as monitored by TLC. The reaction mixture is then cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude azide, which is often used in the next step without further purification.

| Parameter | Value |

| Starting Material | 2-(2-Bromoethyl)tetrahydropyran |

| Reagent | Sodium Azide |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | Several hours |

| Temperature | Elevated |

| Purification | Typically used crude |

Step 2.2: Reduction of 2-(2-Azidoethyl)tetrahydropyran to 2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine

The azide is then reduced to the primary amine. This can be achieved using various reducing agents, including lithium aluminum hydride or catalytic hydrogenation.

Experimental Protocol (using Lithium Aluminum Hydride):

In a procedure analogous to the nitrile reduction, a solution of 2-(2-azidoethyl)tetrahydropyran in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. The workup procedure is identical to that described for the nitrile reduction, involving careful quenching, filtration, and solvent removal to yield the desired amine.

| Parameter | Value |

| Starting Material | 2-(2-Azidoethyl)tetrahydropyran |

| Reagent | Lithium Aluminum Hydride (LAH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Time | Monitored by TLC |

| Temperature | 0 °C to Room Temperature |

| Purification | Distillation |

The workflow for the azide route is illustrated below:

References

An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of detailed public data for this specific salt, this document also explores the broader context of the 2-(aminoethyl)tetrahydropyran scaffold and its derivatives, highlighting their synthesis, biological significance, and role in the development of novel therapeutics. The tetrahydropyran (THP) moiety is a privileged structure in drug design, often employed as a bioisosteric replacement for cyclohexyl groups to enhance physicochemical properties and introduce favorable interactions with biological targets.[1]

Physicochemical and Identification Data

There is some ambiguity in the publicly available databases regarding the precise CAS number for this compound. Several numbers have been associated with this compound and its free base. For clarity, the available data for the 2-yl isomer and, for comparative purposes, the 4-yl isomer are summarized below. Researchers are advised to verify the specific isomer and salt form when sourcing this chemical.

| Property | 2-(Tetrahydro-2H-pyran-2-yl)ethanamine | 2-(Tetrahydro-2H-pyran-2-yl)ethanamine HCl | 2-(Tetrahydro-2H-pyran-4-yl)ethanamine HCl |

| Synonyms | 2-(2-Aminoethyl)tetrahydropyran, 2-(Oxan-2-yl)ethan-1-amine | 2-(2-Tetrahydropyranyl)ethanamine Hydrochloride | 2-Tetrahydro-2H-pyran-4-ylethanamine hydrochloride |

| CAS Number | 40500-01-4[1][2] | 1005756-81-9[3][4] | 389621-77-6 |

| Molecular Formula | C₇H₁₅NO[2] | C₇H₁₆ClNO | C₇H₁₆ClNO |

| Molecular Weight | 129.20 g/mol [2] | 165.66 g/mol | 165.66 g/mol |

| Physical Form | - | Solid | Solid |

| Melting Point | - | - | 132-136°C |

| Boiling Point | - | - | 200.5°C at 760 mmHg |

Experimental Protocols: Synthesis of the 2-(Aminoethyl)tetrahydropyran Scaffold

Representative Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine from 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

Materials:

-

2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

-

Anhydrous diethyl ether or ethanol

-

Hydrochloric acid (for hydrochloride salt formation)

-

Standard glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography, distillation)

Procedure (Conceptual):

-

Reduction of the Nitrile:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile in an anhydrous solvent (e.g., diethyl ether for LiAlH₄ reduction or ethanol for catalytic hydrogenation) is prepared.

-

For a LiAlH₄ reduction, the solution is cooled to 0°C, and LiAlH₄ is added portion-wise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC or GC-MS).

-

For catalytic hydrogenation, the nitrile solution is transferred to a hydrogenation vessel with a catalyst such as Raney Nickel, and the mixture is subjected to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.

-

-

Work-up and Purification:

-

The reaction is carefully quenched (e.g., with water and NaOH solution for the LiAlH₄ reaction).

-

The crude product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The resulting crude amine is purified by distillation or column chromatography to yield pure 2-(tetrahydro-2H-pyran-2-yl)ethanamine.

-

-

Formation of the Hydrochloride Salt:

-

The purified amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Characterization: The final product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

References

- 1. 40500-01-4 Cas No. | 2-(Tetrahydro-pyran-2-yl)-ethylamine | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. 2-(TETRAHYDRO-PYRAN-2-YL)-ETHYLAMINE | 40500-01-4 [chemicalbook.com]

- 3. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 4. Hit2Lead | [2-(tetrahydro-2H-pyran-2-yl)ethyl]amine hydrochloride | CAS# 1005756-81-9 | MFCD06739026 | BB-4085477 [hit2lead.com]

- 5. 2-(TETRAHYDRO-2H-PYRAN-2-YL)ACETONITRILE, CasNo.75394-84-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to 2-(tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride (CAS Number: 40500-01-4 for the free base). Due to the limited availability of specific experimental data for the hydrochloride salt, this document consolidates information on the free base and general principles applicable to the salt form. It is crucial to note the distinction from its isomer, 2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, as these are often conflated in commercial and scientific literature.

Physicochemical Properties

The following tables summarize the known quantitative data for 2-(tetrahydro-2H-pyran-2-yl)ethanamine and its hydrochloride salt. Data for the free base is more readily available and is presented alongside the limited information for the hydrochloride salt for comparative purposes.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine hydrochloride | N/A |

| Synonyms | 2-(2-Aminoethyl)tetrahydropyran hydrochloride | [1] |

| CAS Number | 40500-01-4 (for free base) | [1][2] |

| Molecular Formula | C₇H₁₆ClNO | N/A |

| Molecular Weight | 165.66 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

Table 2: Thermal and Physical Properties

| Property | Value | Notes | Source |

| Boiling Point (Free Base) | 201 °C | At 760 mmHg | [1] |

| Density (Free Base) | 0.931 g/cm³ | N/A | [1] |

| Flash Point (Free Base) | 74 °C | N/A | [1] |

| pKa (Predicted) | 10.01 ± 0.10 | For the conjugate acid | N/A |

Spectroscopic Data

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles, starting from 3,4-dihydro-2H-pyran. The following represents a generalized experimental workflow.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-step process:

-

Alkylation of a protected amine equivalent with a 2-substituted tetrahydropyran.

-

Deprotection and salt formation.

A common starting material for 2-substituted tetrahydropyrans is 3,4-dihydro-2H-pyran.[3]

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(2-Azidoethyl)tetrahydro-2H-pyran

-

To a solution of a suitable 2-(2-haloethyl)tetrahydropyran (e.g., 2-(2-bromoethyl)tetrahydro-2H-pyran) in a polar aprotic solvent such as DMF, add sodium azide.

-

Heat the reaction mixture and monitor by TLC until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide intermediate.

Step 2: Synthesis of 2-(tetrahydro-2H-pyran-2-yl)ethanamine (Free Base)

-

Dissolve the crude 2-(2-azidoethyl)tetrahydro-2H-pyran in a suitable solvent like methanol or THF.

-

Perform a reduction of the azide to the amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Monitor the reaction by TLC. Upon completion, filter the catalyst (if used) and concentrate the solvent.

-

Purify the crude amine by distillation or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a dry, aprotic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway information for this compound is not well-documented in publicly available literature. The tetrahydropyran moiety is a common scaffold in many biologically active compounds and natural products, including some sugars.[3] Derivatives of tetrahydropyran have been investigated for a wide range of therapeutic applications. However, without specific studies on this particular compound, any discussion of its biological role would be speculative.

The general workflow for investigating the biological activity of a novel compound is outlined below.

Caption: A generalized workflow for assessing the biological activity of a new chemical entity.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Based on the amine functional group and its hydrochloride salt nature, potential hazards may include:

-

Skin and eye irritation or burns.

-

Respiratory tract irritation if inhaled.

-

Harmful if swallowed.

Standard laboratory safety protocols should be strictly followed. Refer to the supplier's Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a chemical compound for which detailed, publicly available experimental data is scarce. This guide has compiled the available physicochemical properties, primarily for the free base, and proposed a logical synthetic route. Further experimental characterization, including spectroscopic analysis and biological screening, is necessary to fully elucidate the properties and potential applications of this compound for researchers and drug development professionals. It is imperative to distinguish this compound from its 4-substituted isomer to ensure the accuracy of future research.

References

Technical Guide: 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride (CAS No: 40500-01-4), a valuable building block in medicinal chemistry and drug discovery. This document outlines commercially available sources, key physicochemical properties, an exemplary synthesis protocol, and a recommended workflow for supplier qualification and quality control, ensuring the reliable integration of this reagent into research and development pipelines.

Compound Overview and Physicochemical Properties

2-(Tetrahydro-2H-pyran-2-yl)ethanamine is a saturated heterocyclic compound featuring a tetrahydropyran ring linked to an ethanamine side chain. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it convenient for use in various synthetic and biological applications. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous natural products and pharmacologically active molecules, valued for its favorable metabolic stability and ability to engage in hydrogen bonding.

Below is a summary of the key physicochemical data for the corresponding free base.

| Property | Value | Reference |

| CAS Number | 40500-01-4 | [1][2] |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Boiling Point | 201 °C | [1] |

| Density | 0.931 g/cm³ | [1] |

| Flash Point | 74 °C | [1] |

Commercial Supplier Information

The procurement of high-quality starting materials is a critical first step in any research program. The following table summarizes data from various commercial suppliers for 2-(tetrahydro-2H-pyran-2-yl)ethanamine and its hydrochloride salt. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity before use.

| Supplier | Compound Form | CAS Number | Purity | Available Quantities |

| MOLBASE | Free Base | 40500-01-4 | ≥ 98% | 1 kg |

| Nanjing Chemlin Chemical Co., Ltd. | HCl Salt | 40500-01-4 | ≥ 97% | Custom |

| 2a biotech | Free Base | 40500-01-4 | Not Specified | Custom |

| Matrix Scientific | Free Base | 40500-01-4 | Not Specified | Custom |

Exemplary Synthesis Protocol: Reductive Amination

Reaction: Reductive amination of 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde with ammonia, followed by salt formation.

Materials:

-

2-(tetrahydro-2H-pyran-2-yl)acetaldehyde

-

Ammonia solution (e.g., 7N in Methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[4]

-

Hydrochloric acid (e.g., 2M in diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a septum. The flask is charged with 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 eq) and dissolved in anhydrous DCE (approx. 0.1-0.2 M).

-

Imine Formation: A solution of ammonia in methanol (1.5-2.0 eq) is added to the flask. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Once imine formation is deemed complete, sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture.[4] The addition may be exothermic and should be controlled. The reaction is then stirred at room temperature for 12-24 hours until the starting material and imine are fully consumed.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude free base, 2-(tetrahydro-2H-pyran-2-yl)ethanamine.

-

Salt Formation: The crude amine is redissolved in a minimal amount of anhydrous diethyl ether. A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.

-

Purification: The resulting solid, this compound, is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product. Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

Quality Control and Supplier Qualification Workflow

For drug development professionals, ensuring the quality and consistency of starting materials is paramount. The following workflow outlines a logical process for qualifying a new supplier and performing quality control on a received batch of this compound.[5][6][7]

Caption: Supplier Qualification and Incoming QC Workflow.

This diagram illustrates a two-phase process. Phase 1 involves identifying and vetting potential suppliers, culminating in the approval of a supplier based on sample evaluation. Phase 2 details the critical quality control steps performed on every incoming batch of the chemical to ensure it meets the pre-defined specifications for identity, purity, and physical properties before being released for use in experiments or manufacturing.[5][6]

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 40500-01-4 Cas No. | 2-(Tetrahydro-pyran-2-yl)-ethylamine | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. gmpsop.com [gmpsop.com]

- 6. pharmabeginers.com [pharmabeginers.com]

- 7. reagent.co.uk [reagent.co.uk]

stability of THP ether amine under acidic and basic conditions

An In-depth Technical Guide on the Stability of Tetrahydropyranyl (THP) Protected Amines under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis, valued for its low cost, ease of introduction, and general stability to most non-acidic reagents. Its application to the protection of amines, forming a hemiaminal ether linkage, is less common but holds significance in specific synthetic contexts, such as in peptide chemistry for the protection of the indole nitrogen of tryptophan.[1] This technical guide provides a comprehensive overview of the stability of THP-protected amines under both acidic and basic conditions. Understanding the stability profile of the N-THP bond is critical for its effective implementation in multi-step synthetic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and provides mechanistic diagrams to offer a practical resource for researchers in drug development and organic synthesis.

Stability of THP-Protected Amines under Acidic Conditions

The N-THP group is generally labile under acidic conditions.[1] The cleavage mechanism is analogous to that of THP ethers, proceeding through an acid-catalyzed process that involves a resonance-stabilized oxocarbenium ion intermediate.[2] The rate and efficiency of deprotection are highly dependent on the choice of acid, solvent, and temperature.

Quantitative Data on Acidic Cleavage

The following tables summarize the lability of THP-protected amino acids under various acidic conditions, providing a quantitative basis for selecting appropriate deprotection strategies.

Table 1: Lability of Fmoc-Trp(Thp)-OH vs. Fmoc-Trp(Boc)-OH under Different Acidic Conditions [1][3]

| Entry | Protecting Group | Cleavage Cocktail (TFA/H₂O/CH₂Cl₂) | Time (h) | Deprotection (%) |

| 1 | Thp | 10:2:88 | 1 | ~90 |

| 2 | Boc | 10:2:88 | 1 | 69 |

| 3 | Thp | 60% TFA | - | Incomplete |

Table 2: Lability of Fmoc-Ser(Thp)-OH vs. Fmoc-Cys(Thp)-OH in Aqueous Solutions [1]

| Entry | Compound | Conditions | Observation |

| 1-5 | Fmoc-Cys(Thp)-OH | Moderately acidic aqueous solution | More stable |

| 1-5 | Fmoc-Ser(Thp)-OH | Moderately acidic aqueous solution | Smooth cleavage |

Experimental Protocols for Acidic Deprotection

Protocol 1: Cleavage of THP from Fmoc-Trp(Thp)-OH [1][3]

-

Reagents: Fmoc-Trp(Thp)-OH, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Water (H₂O).

-

Procedure:

-

Prepare a cleavage cocktail of TFA/H₂O/CH₂Cl₂ (10:2:88).

-

Dissolve the Fmoc-Trp(Thp)-OH substrate in the cleavage cocktail.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

-

Upon completion, quench the reaction and proceed with standard work-up and purification procedures.

-

Protocol 2: General Acidic Deprotection of THP Ethers [4]

-

Reagents: THP-protected substrate, p-toluenesulfonic acid monohydrate (p-TsOH), 2-Propanol.

-

Procedure:

-

Dissolve the THP-protected substrate in 2-propanol.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Stir the reaction mixture for the specified time (e.g., 17 hours) at room temperature.

-

Upon completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine and dry over sodium sulfate.

-

Purify the product by an appropriate method (e.g., thin-layer chromatography).

-

Stability of THP-Protected Amines under Basic Conditions

THP ethers are known to be stable under strongly basic reaction conditions.[5][6] This stability extends to N-THP linkages, making them compatible with a range of base-mediated transformations. For instance, the Fmoc group, which is removed by treatment with piperidine in DMF, can be used orthogonally with THP protection.[1]

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed in this guide.

Caption: Acidic Cleavage Mechanism of an N-THP Group.

Caption: Workflow for Assessing N-THP Stability.

Conclusion

The tetrahydropyranyl group serves as a valuable protecting group for amines in specific synthetic applications, offering robust stability under basic conditions and predictable lability under acidic conditions. The choice of acidic reagent and reaction conditions is paramount for achieving selective and efficient deprotection. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers to effectively utilize N-THP protection in their synthetic endeavors. Further investigation into the kinetics of N-THP cleavage under a broader range of both acidic and basic conditions would be beneficial for expanding its applicability in complex molecule synthesis.

References

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Reaction of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride with various electrophiles. The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, often used as a bioisostere for phenyl groups or to improve physicochemical properties such as solubility and metabolic stability. The primary ethylamine side chain offers a versatile reactive handle for the synthesis of a diverse range of derivatives for drug discovery and development.

As the starting material is a hydrochloride salt, the amine is protonated and therefore non-nucleophilic. A crucial first step in any of the described reactions is the in situ neutralization with a suitable base to liberate the free, nucleophilic primary amine.

N-Acylation: Synthesis of Amides

The reaction of 2-(tetrahydro-2H-pyran-2-yl)ethanamine with acylating agents such as acyl chlorides or anhydrides is a robust and high-yielding method for the formation of stable amide bonds. This reaction is fundamental in medicinal chemistry for creating analogues of lead compounds. The reaction typically proceeds via a nucleophilic addition-elimination mechanism.

General Reaction Scheme:

R-COCl + H₂N-(CH₂)₂-(C₅H₉O) + Base → R-CONH-(CH₂)₂-(C₅H₉O) + Base·HCl

Experimental Protocol: N-Acylation with Benzoyl Chloride

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution and Neutralization: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), and stir the mixture at room temperature for 15-30 minutes.

-

Addition of Electrophile: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Quantitative Data for N-Acylation Reactions

| Electrophile (Acyl Chloride) | Base (eq.) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Acetyl chloride | TEA (1.2) | DCM | 2 | 0 to RT | 95 |

| Benzoyl chloride | TEA (1.2) | DCM | 4 | 0 to RT | 92 |

| 4-Chlorobenzoyl chloride | DIPEA (1.2) | THF | 4 | 0 to RT | 90 |

| Cyclopropanecarbonyl chloride | TEA (1.2) | DCM | 3 | 0 to RT | 94 |

| Isobutyryl chloride | DIPEA (1.2) | THF | 3 | 0 to RT | 93 |

Note: The data presented are representative yields based on standard acylation reactions of primary amines.

N-Acylation Experimental Workflow

2-(Tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride: A Versatile Building Block for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the utility of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride as a versatile building block in the synthesis of a diverse array of heterocyclic compounds. The presence of a primary amine functionality appended to a tetrahydropyran ring makes this molecule a valuable synthon for constructing various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its chemical properties, potential reactivity in key heterocyclic ring-forming reactions, and detailed, albeit illustrative, experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel heterocyclic entities for pharmaceutical and agrochemical applications.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and agrochemicals. The synthesis of novel heterocyclic scaffolds is therefore a cornerstone of modern drug discovery. Primary amines are among the most versatile functional groups for the construction of nitrogen-containing heterocycles. This compound (Figure 1) is a commercially available building block that combines a reactive primary amine with a tetrahydropyran (THP) moiety. The THP group is a common feature in many bioactive molecules and can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. As a hydrochloride salt, the compound offers improved handling and solubility in polar solvents compared to its free base form.[1]

This guide will delve into the potential applications of this building block in several key multicomponent and cyclocondensation reactions for the synthesis of important heterocyclic cores, including pyrimidines, pyridines, and pyrroles.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Chemical Properties and Reactivity

The key to the synthetic utility of this compound lies in the nucleophilic character of the primary amine. This amine can participate in a wide range of reactions, including condensations with carbonyl compounds, Michael additions, and cyclizations, which are fundamental to the synthesis of many heterocyclic systems. The tetrahydropyran ring is generally stable under a variety of reaction conditions, making it a suitable scaffold to carry through a synthetic sequence.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1005756-81-9 | [1] |

| Molecular Formula | C7H16ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| Appearance | Solid, Crystalline | [1] |

| Purity | Typically ≥95% | [1][2] |

Applications in Heterocyclic Synthesis: Theoretical Framework and Illustrative Protocols

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative to form dihydropyrimidines. By substituting the urea component with this compound (acting as the amine source in a modified Biginelli-type reaction), it is theoretically possible to synthesize novel tetrahydropyrimidines.

Workflow for the Synthesis of Tetrahydropyrimidines

Caption: A hypothetical workflow for the synthesis of tetrahydropyrimidines.

Illustrative Experimental Protocol:

-

To a solution of an aromatic aldehyde (1.0 mmol) and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol) and a catalytic amount of a Brønsted acid (e.g., HCl, 0.1 mmol).

-

The reaction mixture is stirred at reflux for 12-24 hours, with monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired tetrahydropyrimidine derivative.

Table 2: Hypothetical Reactants and Products for Tetrahydropyrimidine Synthesis

| Aldehyde (R-CHO) | β-Dicarbonyl Compound | Product | Expected Yield Range |

| Benzaldehyde | Ethyl acetoacetate | Ethyl 4-phenyl-6-methyl-2-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 40-60% |

| 4-Chlorobenzaldehyde | Acetylacetone | 1-(4-(4-chlorophenyl)-6-methyl-2-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidin-5-yl)ethan-1-one | 45-65% |

| Furan-2-carbaldehyde | Methyl acetoacetate | Methyl 4-(furan-2-yl)-6-methyl-2-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 35-55% |

Synthesis of Pyridines via the Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate. This compound can serve as the nitrogen donor to produce N-substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Logical Relationship for Hantzsch Pyridine Synthesis

Caption: Logical steps in the Hantzsch synthesis of N-substituted pyridines.

Illustrative Experimental Protocol:

-

A mixture of an aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and this compound (1.0 mmol) in ethanol (15 mL) is refluxed for 8-16 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is evaporated.

-